molecular formula C14H12BrN3S B13956908 (6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine

(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine

Cat. No.: B13956908
M. Wt: 334.24 g/mol
InChI Key: VRNQAFKWBFDABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-thieno[2,3-d]pyrimidin-4-yl)-(1-phenyl-ethyl)-amine is a chemical compound built on the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its structural resemblance to natural purine bases . This molecular framework is widely investigated for developing novel anti-infective and anticancer agents, with research demonstrating its relevance in targeting various biological pathways . The scaffold's versatility allows for synthetic modifications, making it a privileged structure for creating inhibitors against a range of therapeutic targets . In anticancer research, small molecules based on the thieno[2,3-d]pyrimidine core have been designed as potent inhibitors of key kinase targets such as FGFR1 (Fibroblast Growth Factor Receptor 1) and PIM-1 kinase . These inhibitors play a crucial role in oncogenesis and are promising targets for therapeutic intervention. Furthermore, substituted thieno[2,3-d]pyrimidines have shown potential as multitargeted antitumor agents, with some analogs demonstrating selective uptake by folate receptors (FRs) over other transporters, which can enhance tumor selectivity . These compounds can inhibit critical enzymes in de novo purine biosynthesis, including glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), thereby disrupting nucleotide synthesis in proliferating cells . The specific bromo and 1-phenylethyl amine substitutions on this core structure are likely key to its particular mechanism of action and binding affinity, making it a valuable chemical tool for probing biological systems and optimizing structure-activity relationships (SAR) in drug discovery projects.

Properties

Molecular Formula

C14H12BrN3S

Molecular Weight

334.24 g/mol

IUPAC Name

6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H12BrN3S/c1-9(10-5-3-2-4-6-10)18-13-11-7-12(15)19-14(11)17-8-16-13/h2-9H,1H3,(H,16,17,18)

InChI Key

VRNQAFKWBFDABH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C3C=C(SC3=NC=N2)Br

Origin of Product

United States

Preparation Methods

Cyclization and Core Construction

A general synthetic route to thieno[2,3-d]pyrimidine derivatives starts with the cyclization of appropriate amide-substituted heterocyclic amines with aldehydes under acidic conditions. According to patent WO2009001214A2, the cyclization can be carried out by reacting an amide-substituted heterocyclic amine (Formula V) with an aldehyde (Formula IV) in the presence of p-toluenesulfonic acid in glacial acetic acid. This reaction typically proceeds at elevated temperatures (around 80 °C) with agitation to form the thieno[2,3-d]pyrimidine core.

The reaction medium can include solvents such as aliphatic hydrocarbons (pentane, hexane), aromatic hydrocarbons (benzene, toluene), or mixtures with aqueous potassium carbonate to facilitate the reaction. Bases such as sodium hydroxide, potassium carbonate, or amines like triethylamine may be employed in subsequent steps for functional group transformations.

Bromination at the 6-Position

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description Yield / Notes
1. Cyclization Amide-substituted heterocyclic amine (1 equiv), aldehyde (1.05 equiv), p-toluenesulfonic acid (0.05 equiv), glacial acetic acid, 80 °C, agitation Formation of thieno[2,3-d]pyrimidine core Moderate to high yield, depending on substrates
2. Bromination Lithium diisopropylamide or n-butyllithium, then bromine or 1,2-dibromo-1,1,2,2-tetrafluoroethane, THF, -78 °C to room temp Selective bromination at 6-position High regioselectivity, good yield
3. Amination (1-Phenyl-ethyl)amine, n-butanol or dioxane, N,N-diisopropylethylamine (optional), 100-140 °C, 4-24 h Nucleophilic substitution at 4-position Efficient amination, purification by chromatography
4. Heck Coupling (optional) Pd catalyst (e.g., Pd(t-Bu3P)2), methyl acrylate, base (K2CO3), solvent (dioxane/water), heat, inert atmosphere Coupling at 6-bromo position for further derivatization Yields ~47-68%, depending on conditions

Research Findings and Analysis

  • The cyclization step is critical for constructing the fused heterocyclic system and is generally conducted under acidic conditions with p-toluenesulfonic acid catalysis in glacial acetic acid.

  • Bromination at the 6-position requires careful control of temperature and reagent stoichiometry to avoid polybromination or substitution at undesired positions.

  • Amination with (1-phenyl-ethyl)amine proceeds smoothly under heating, and the use of bases can enhance nucleophilicity and reaction rate. The amination step is often followed by purification via silica-gel chromatography to achieve high purity.

  • Heck coupling reactions on the 6-bromo substituent allow for further functionalization, expanding the compound's chemical diversity and biological activity. Catalyst and ligand choice significantly affect the reaction efficiency.

  • The overall synthetic approach benefits from readily available starting materials, straightforward reaction conditions, and moderate to high yields, making it suitable for scale-up and medicinal chemistry applications.

Summary Table of Key Preparation Methods

Preparation Step Key Reagents Conditions Outcome Reference
Cyclization Amide-substituted heterocyclic amine, aldehyde, p-TsOH Glacial acetic acid, 80 °C Thieno[2,3-d]pyrimidine core
Bromination LDA or n-BuLi, bromine or dibromo reagent THF, -78 °C to RT 6-Bromo substitution
Amination (1-Phenyl-ethyl)amine, base (optional) n-BuOH or dioxane, 100-140 °C 4-Amino substitution
Heck Coupling Pd catalyst, methyl acrylate, base Dioxane/water, heat, inert atmosphere 6-Substituted derivatives

Chemical Reactions Analysis

(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine involves its interaction with specific molecular targets. For instance, in cancer treatment, it may inhibit certain kinases involved in cell proliferation. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Differences Between Bromo and Ethynyl Analogs

Property (6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine 6-Ethynylthieno[2,3-d]pyrimidin-4-anilines
Substituent Bromine (electrophilic) Ethynyl (covalent binding)
Synthetic Route Nucleophilic displacement Sonogashira coupling
Stability High (resists oxidation) Moderate (alkyne reactivity)
Biological Application Breast cancer (cytostatic) Kinase inhibition (covalent modifiers)

6-Bromo-N-arylthieno[2,3-d]pyrimidin-4-amines

Variations in the aryl group attached to the 4-amine position significantly influence bioactivity. For example, 6-bromo-N-(4-(2,2,2-trifluoro-1-phenylethoxy)phenyl)thieno[2,3-d]pyrimidin-4-amine ((rac)-10) introduces a trifluoromethyl group, enhancing metabolic stability and lipophilicity. In contrast, the parent compound’s 1-phenylethyl group balances solubility and target affinity, as evidenced by its 99% HPLC purity and specific rotation ([α]20 D = -37.85°) .

Comparison with Heterocyclic Analogs

Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidine derivatives (e.g., substituted (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino compounds) replace the thiophene ring with a pyrrole moiety. This structural change alters electronic properties and binding kinetics, as seen in their use as JAK1 inhibitors.

Pyrimidine Derivatives with Alternate Substituents

Compounds such as 2-(6-Bromo-2-methylpyrimidin-4-yl)ethan-1-amine (C7H10BrN3) simplify the core structure by removing the thiophene ring. This modification reduces molecular weight (216.08 g/mol vs. ~400 g/mol for the parent compound) but diminishes planarity, critical for intercalation-based mechanisms .

Substituent-Driven Activity Variations

Impact of Halogen Substituents

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances steric hindrance and van der Waals interactions compared to chlorine, improving target selectivity.
  • Trifluoromethyl Groups : Introduced in (rac)-10 , these groups increase hydrophobicity and resistance to enzymatic degradation, though at the cost of reduced aqueous solubility .

Stereochemical Effects

Enantiomers (S)-9 and (R)-9 exhibit divergent biological activities due to chiral recognition by cellular receptors. The (S) -enantiomer shows higher efficacy in breast cancer models, underscoring the importance of stereochemistry in drug design .

Biological Activity

The compound (6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine is a synthetic organic molecule characterized by its thieno[2,3-d]pyrimidine core and a 1-phenyl-ethylamine moiety. This structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

  • Molecular Formula : C₁₄H₁₂BrN₃S
  • Molar Mass : 334.23 g/mol
  • CAS Number : 63895-62-5

Anticancer Activity

Research into thieno[2,3-d]pyrimidine derivatives has shown significant potential against cancer cell lines. For instance, a study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against the MDA-MB-231 breast cancer cell line. The results indicated that several compounds exhibited IC50 values ranging from 27.6 μM to 29.3 μM, indicating effective inhibition of tumor cell growth .

Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

Compound NameStructureIC50 (μM)Notable Activity
Compound IStructure A27.6Strong inhibition of MDA-MB-231
Compound IIStructure B29.3Moderate inhibition
Compound IIIStructure C43 - 87Selective cytotoxicity against non-small cell lung cancer

The mechanism by which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects often involves the inhibition of critical survival pathways in cancer cells. For example, some studies have highlighted their role as selective inhibitors of the MCL-1 protein, which is pivotal for cancer cell survival .

Antibacterial Activity

The antibacterial properties of thieno[2,3-d]pyrimidine derivatives have also been explored. A study focusing on thieno[2,3-d]pyrimidinediones found that certain derivatives displayed potent activity against multi-drug resistant Gram-positive bacteria such as MRSA and VRE .

Table 2: Antibacterial Activity of Thieno[2,3-d]pyrimidinediones

Compound NameMinimum Inhibitory Concentration (mg/L)Target Bacteria
Compound A2 - 16MRSA
Compound B16 - 32VRE
Compound C>40Gram-negative strains

Synthesis and Structural Modifications

The synthesis of (6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine typically involves multi-step organic synthesis techniques. The structural modifications can significantly influence biological activity; for example, different substitutions at various positions on the thieno[2,3-d]pyrimidine core can enhance or diminish its pharmacological properties .

Case Studies and Research Findings

Several studies have indicated that modifications to the thieno[2,3-d]pyrimidine scaffold can lead to enhanced biological activity:

  • Yong et al. (2018) synthesized a series of derivatives with varying substituents and found that specific modifications resulted in improved cytotoxicity against breast cancer cells .
  • Elmongy et al. (2022) reported on the inhibitory effects of certain thieno[2,3-d]pyrimidine derivatives on both breast cancer and non-small cell lung cancer cells, highlighting their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.